molecular formula C16H19ClN2O4 B12430586 4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one

Cat. No.: B12430586
M. Wt: 338.78 g/mol
InChI Key: NINUODAOHUBAAQ-CYBMUJFWSA-N
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Description

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an oxazolone moiety

Preparation Methods

The synthesis of 4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form an intermediate. This intermediate is then reacted with morpholine and phenyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The oxazolone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one can be compared with similar compounds such as:

    4-chloro-3-hydroxy-2-phenylbuthanethioate: This compound has a similar structure but differs in the presence of a buthanethioate moiety.

    4-chloro-2-nitroaniline: This compound shares the chloro and phenyl groups but has a nitro group instead of the oxazolone ring.

    4-chloro-2,5-dimethoxyaniline: This compound has a similar chloro and phenyl structure but includes methoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClN2O4

Molecular Weight

338.78 g/mol

IUPAC Name

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one

InChI

InChI=1S/C16H19ClN2O4/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18/h1-5,13,20H,6-11H2/t13-/m1/s1

InChI Key

NINUODAOHUBAAQ-CYBMUJFWSA-N

Isomeric SMILES

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O

Canonical SMILES

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O

Origin of Product

United States

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